molecular formula C9H10F2O2 B14023986 (2-Ethoxy-3,4-difluorophenyl)methanol

(2-Ethoxy-3,4-difluorophenyl)methanol

Cat. No.: B14023986
M. Wt: 188.17 g/mol
InChI Key: QYGSCUVMEWNWFS-UHFFFAOYSA-N
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Description

(2-Ethoxy-3,4-difluorophenyl)methanol is an organic compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of an ethoxy group and two fluorine atoms attached to a phenyl ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-3,4-difluorophenyl)methanol typically involves the reaction of 2-ethoxy-3,4-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol . The reaction conditions usually include maintaining the temperature at room temperature and stirring the mixture for a few hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-3,4-difluorophenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethoxy-3,4-difluorophenyl)methanol is utilized in several scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxy-3,4-difluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethoxy-3,4-difluorophenyl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

(2-ethoxy-3,4-difluorophenyl)methanol

InChI

InChI=1S/C9H10F2O2/c1-2-13-9-6(5-12)3-4-7(10)8(9)11/h3-4,12H,2,5H2,1H3

InChI Key

QYGSCUVMEWNWFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)F)CO

Origin of Product

United States

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